molecular formula C4H5ClN2O B599005 1H-Pyrazole-4-carbaldehyde hydrochloride CAS No. 1197230-88-8

1H-Pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B599005
CAS No.: 1197230-88-8
M. Wt: 132.547
InChI Key: AIIWZEJJEPAMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-4-carbaldehyde hydrochloride is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceutical agents .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Biological Activity

1H-Pyrazole-4-carbaldehyde hydrochloride is a compound that has generated interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure with a formyl group at the 4-position. The synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyrazole framework. Various derivatives have been synthesized to enhance biological activity and selectivity.

Synthesis Overview

Reaction TypeStarting MaterialsYield (%)
Vilsmeier-HaackPyrazole derivative + DMF + POCl348
Microwave-assisted1-phenyl-3-(tosyloxy)phenylpropane-1,3-dione + hydrazine78-90

Antimicrobial Activity

Research indicates that 1H-pyrazole-4-carbaldehyde and its derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains such as Escherichia coli, Bacillus subtilis, and fungi like Aspergillus niger. For instance, a study reported that certain pyrazole derivatives demonstrated an inhibition rate comparable to standard antibiotics at concentrations around 40 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of 1H-pyrazole-4-carbaldehyde has been linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can reduce inflammation markers significantly. One study found that specific derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, a commonly used anti-inflammatory drug .

Anticancer Activity

The anticancer properties of 1H-pyrazole-4-carbaldehyde are particularly noteworthy. Several studies have highlighted its efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against these cancer types, indicating potent antiproliferative effects .

Case Study: Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their effects on cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.01
Compound BHepG20.03
Compound CA5490.39

These findings suggest that modifications to the pyrazole structure can significantly enhance anticancer activity.

The biological activities of 1H-pyrazole-4-carbaldehyde are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of COX enzymes involved in inflammatory processes.
  • Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways, leading to cell death.
  • Antimicrobial Mechanisms : The presence of the pyrazole ring enhances interaction with bacterial cell membranes, disrupting their integrity.

Properties

IUPAC Name

1H-pyrazole-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIWZEJJEPAMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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